molecular formula C10H6N2 B1294724 3-Quinolinecarbonitrile CAS No. 34846-64-5

3-Quinolinecarbonitrile

Cat. No. B1294724
M. Wt: 154.17 g/mol
InChI Key: QZZYYBQGTSGDPP-UHFFFAOYSA-N
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Patent
US06888032B2

Procedure details

An oven dried screw cap test tube was charged with NaCN (98 mg, 2.0 mmol), dried KI (32 mg, 0.168 mmol, 20 mol %) and CuI (56 mg, 0.337 mmol, 10 mol %), evacuated and backfilled with argon three times. 3-Bromoquinoline (225 μL, 1.66 mmol), N,N′-dimethylethylenediamine (180 μL, 1.69 mmol) and anhydrous toluene (1 mL) were added under argon. The tube was sealed and the reaction mixture was stirred magnetically at 110° C. for 24 h. The resulting yellow suspension was cooled to room temperature, 2 mL of ethyl acetate, 1 mL of ammonium hydroxide (30%) and 1 mL of water were added. The mixture was stirred at 25° C. for 10 min, then the organic layer was separated and the aqueous layer was extracted three times with ethyl acetate (3×2 mL). The combined organic layers were washed with 5 mL of water and dried over MgSO4. The solvent was removed at reduced pressure. Purification of the residue by flash chromatography on silica gel (2×15 cm; hexane/ethyl acetate 10:1) provided 188 mg (74% yield) of the title compound as a white solid.
Name
Quantity
98 mg
Type
reactant
Reaction Step One
Quantity
225 μL
Type
reactant
Reaction Step Two
Quantity
180 μL
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
solvent
Reaction Step Two
Name
CuI
Quantity
56 mg
Type
catalyst
Reaction Step Three
Quantity
1 mL
Type
reactant
Reaction Step Four
Name
Quantity
1 mL
Type
solvent
Reaction Step Four
Quantity
2 mL
Type
solvent
Reaction Step Four
Yield
74%

Identifiers

REACTION_CXSMILES
[C-]#N.[Na+].Br[C:5]1[CH:6]=[N:7][C:8]2[C:13]([CH:14]=1)=[CH:12][CH:11]=[CH:10][CH:9]=2.[CH3:15][NH:16]CCNC.[OH-].[NH4+]>[Cu]I.O.C(OCC)(=O)C.C1(C)C=CC=CC=1>[N:7]1[C:8]2[C:13](=[CH:12][CH:11]=[CH:10][CH:9]=2)[CH:14]=[C:5]([C:15]#[N:16])[CH:6]=1 |f:0.1,4.5|

Inputs

Step One
Name
Quantity
98 mg
Type
reactant
Smiles
[C-]#N.[Na+]
Step Two
Name
Quantity
225 μL
Type
reactant
Smiles
BrC=1C=NC2=CC=CC=C2C1
Name
Quantity
180 μL
Type
reactant
Smiles
CNCCNC
Name
Quantity
1 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Three
Name
CuI
Quantity
56 mg
Type
catalyst
Smiles
[Cu]I
Step Four
Name
Quantity
1 mL
Type
reactant
Smiles
[OH-].[NH4+]
Name
Quantity
1 mL
Type
solvent
Smiles
O
Name
Quantity
2 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred magnetically at 110° C. for 24 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
An oven dried screw
CUSTOM
Type
CUSTOM
Details
cap test tube
CUSTOM
Type
CUSTOM
Details
evacuated
CUSTOM
Type
CUSTOM
Details
The tube was sealed
TEMPERATURE
Type
TEMPERATURE
Details
The resulting yellow suspension was cooled to room temperature
STIRRING
Type
STIRRING
Details
The mixture was stirred at 25° C. for 10 min
Duration
10 min
CUSTOM
Type
CUSTOM
Details
the organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted three times with ethyl acetate (3×2 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with 5 mL of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
The solvent was removed at reduced pressure
CUSTOM
Type
CUSTOM
Details
Purification of the residue by flash chromatography on silica gel (2×15 cm; hexane/ethyl acetate 10:1)

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
N1=CC(=CC2=CC=CC=C12)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 188 mg
YIELD: PERCENTYIELD 74%
YIELD: CALCULATEDPERCENTYIELD 73.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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